6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine
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Overview
Description
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine is a chemical compound with the molecular formula C15H17N3O and a molecular weight of 255.32 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tetrahydronaphthalen-2-yloxy group and two amino groups at the 2 and 3 positions . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 5,6,7,8-tetrahydronaphthalen-2-ol under specific conditions . The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the pyridine ring and amino groups.
2-Amino-5,6,7,8-tetrahydronaphthalene: Contains the tetrahydronaphthalene moiety but differs in the position and number of amino groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar to the above compounds but with different substitution patterns.
Uniqueness
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine is unique due to the presence of both the tetrahydronaphthalen-2-yloxy group and the pyridine ring with two amino groups. This unique combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-13-7-8-14(18-15(13)17)19-12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4,16H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSZPGMZPAZDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC3=NC(=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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